3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole
Description
Its structure comprises:
- Position 4: A prop-2-enyl (allyl) substituent, which may enhance reactivity or modulate electronic properties.
- Position 5: A pyrazin-2-yl moiety, introducing aromaticity and hydrogen-bonding capabilities.
Its structural complexity suggests utility in drug discovery, particularly in targeting enzymes or receptors requiring heteroaromatic interactions.
Properties
Molecular Formula |
C17H17N5S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C17H17N5S/c1-3-10-22-16(15-11-18-8-9-19-15)20-21-17(22)23-12-14-7-5-4-6-13(14)2/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
BYHDWONQUSHMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylbenzyl chloride with sodium thiolate to form 2-methylbenzyl thiol. This intermediate is then reacted with 4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazinyl positions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and bases (e.g., NaH, KOtBu). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., ethanol, DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce apoptosis (programmed cell death) in microbial cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differences are summarized in Table 1.
Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Biological Activity
3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole, a compound with the CAS number 573949-38-9, belongs to the class of 1,2,4-triazoles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is characterized by:
- A triazole ring system
- A pyrazine moiety
- A methylthio group attached to a phenyl ring
This unique structure contributes to its biological activity and pharmacological potential.
Antibacterial Activity
Recent studies have demonstrated that 1,2,4-triazoles and their derivatives exhibit significant antibacterial properties. The compound has shown promising results in various assays:
- In Vitro Studies :
- The compound was tested against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics like ciprofloxacin and vancomycin, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.046 | Ciprofloxacin | 0.5 |
| Escherichia coli | 0.125 | Vancomycin | 1.0 |
| Pseudomonas aeruginosa | 0.25 | Levofloxacin | 0.25 |
The antibacterial mechanism of 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole appears to involve:
- Inhibition of DNA Gyrase : Molecular docking studies indicate that the triazole core acts as a bioisostere to carboxylic acids, facilitating binding to DNA gyrase and disrupting bacterial DNA replication .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in treating bacterial infections:
- Study by Plech et al. (2015) : This research focused on synthesizing various triazole derivatives. The most active compounds exhibited MIC values significantly lower than traditional antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Gadegoni et al. (2013) : The study reported on the synthesis and antibacterial activity of triazole derivatives, emphasizing their potential as alternatives to conventional antibiotics in treating multidrug-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
